![molecular formula C17H18N3NaO3S B1671259 sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide CAS No. 161796-78-7](/img/structure/B1671259.png)
sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide
概要
説明
sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide is a chemical compound with the molecular formula C17H18N3NaO3S. It is known for its applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound is a derivative of benzimidazole and contains a sulfinyl group, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide involves several steps. One common method includes the reaction of 5-methoxy-2-mercaptobenzimidazole with 4-methoxy-3,5-dimethylpyridine-2-methanol in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) to form the sulfinyl group . The reaction is typically carried out in a solvent like methanol or isopropanol under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality this compound .
化学反応の分析
Types of Reactions
sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA, acetic acid, and dichloromethane (DCM) as solvent.
Reduction: NaBH4, ethanol, and water as solvent.
Substitution: NaH, alkyl halides, and dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of alkylated benzimidazole derivatives.
科学的研究の応用
Anti-Ulcer Therapy
Numerous studies have highlighted the efficacy of sodium; 5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide in reducing gastric acid secretion and promoting healing of gastric mucosal lesions. For instance, clinical trials have demonstrated its effectiveness in patients suffering from peptic ulcers, showing significant improvement compared to placebo groups .
Pharmacological Studies
Pharmacological research has focused on the compound's safety profile and its pharmacokinetics. Studies indicate that it has a favorable absorption rate and bioavailability, making it suitable for chronic use in managing acid-related disorders .
Comparative Efficacy Studies
Comparative studies with other PPIs, such as esomeprazole and lansoprazole, have been conducted to evaluate relative efficacy and side effects. These studies suggest that sodium; 5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide may offer comparable or superior outcomes in certain patient populations .
Clinical Case Study: Peptic Ulcer Management
A clinical case study involving patients diagnosed with peptic ulcers demonstrated that treatment with sodium; 5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-y)methylsulfinyl]benzimidazol-3-ide resulted in faster healing times and reduced recurrence rates compared to traditional therapies. Patients reported fewer side effects and improved quality of life metrics over a six-month follow-up period .
Long-term Use in Zollinger-Ellison Syndrome
In patients with Zollinger-Ellison syndrome, long-term administration of this compound was shown to effectively control gastric acid secretion levels, reducing the need for surgical interventions. Regular monitoring indicated stable serum gastrin levels without significant adverse effects over extended periods .
作用機序
類似化合物との比較
Similar Compounds
Omeprazole: Another proton pump inhibitor with a similar structure but different substituents on the benzimidazole ring.
Esomeprazole: The S-enantiomer of omeprazole, known for its improved pharmacokinetic properties.
Lansoprazole: A PPI with a different substituent pattern on the pyridine and benzimidazole rings.
Uniqueness
sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide is unique due to its specific substituents, which may confer distinct pharmacological properties and efficacy profiles compared to other PPIs .
生物活性
Enalaprilat is the active metabolite of enalapril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. This article explores the biological activity of enalaprilat, focusing on its pharmacological mechanisms, therapeutic applications, and recent research findings.
Enalaprilat functions primarily by inhibiting the ACE, which catalyzes the conversion of angiotensin I to angiotensin II. This inhibition leads to:
- Decreased Angiotensin II Levels : Resulting in vasodilation and reduced blood pressure.
- Increased Plasma Renin Activity : Due to feedback inhibition, leading to elevated levels of angiotensin I.
- Altered Aldosterone Secretion : Lower levels of angiotensin II result in reduced aldosterone secretion, decreasing sodium reabsorption in the kidneys.
Pharmacokinetics
- Absorption : Enalaprilat is poorly absorbed when taken orally; it is primarily administered intravenously.
- Bioavailability : Approximately 40% of enalapril is converted to enalaprilat, which has a functional half-life of about 11 hours.
- Elimination : Both enalapril and enalaprilat are excreted unchanged via the kidneys, with renal function significantly affecting their half-lives .
Therapeutic Applications
Enalaprilat is primarily indicated for:
- Hypertension Management : It effectively lowers blood pressure in patients with essential hypertension.
- Heart Failure Treatment : It alleviates symptoms and improves outcomes in heart failure patients by reducing preload and afterload.
Biological Activity in Cancer Treatment
Recent studies have highlighted the potential role of enalaprilat in oncology, particularly concerning colorectal cancer (CRC). Research indicates that enalaprilat may enhance the efficacy of chemotherapeutic agents like 5-fluorouracil (5-FU) through several mechanisms:
- Inhibition of Tumor Growth : Enalaprilat has been shown to reduce tumor proliferation and induce apoptosis in CRC cells. In a study involving various CRC cell lines (CT26, HT29, SW480), enalaprilat demonstrated a dose-dependent inhibition of cell proliferation and migration .
- Combination Therapy : The combination of enalaprilat with 5-FU resulted in increased apoptosis markers and reduced expression levels of proteins associated with tumor growth and metastasis (e.g., MMP3, MMP9) .
Case Studies
-
Colorectal Cancer Study :
- Objective: To evaluate the effects of enalaprilat on tumor growth in a xenograft model.
- Findings: Enalaprilat significantly reduced tumor size and fibrosis when used alone and even more so when combined with 5-FU. It also increased oxidative stress markers like malondialdehyde (MDA) while reducing antioxidant enzyme activities .
- Hypertensive Patients :
Adverse Effects
While generally well-tolerated, enalaprilat can cause side effects including:
- Hypotension : Particularly in volume-depleted patients.
- Renal Impairment : Monitoring renal function is crucial as ACE inhibitors can exacerbate renal issues.
- Hyperkalemia : Increased potassium levels may occur due to reduced aldosterone secretion.
特性
CAS番号 |
161796-78-7 |
---|---|
分子式 |
C17H18N3NaO3S |
分子量 |
367.4 g/mol |
IUPAC名 |
sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |
InChI |
InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1 |
InChIキー |
RYXPMWYHEBGTRV-JIDHJSLPSA-N |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC.[Na+] |
異性体SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+] |
正規SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+] |
外観 |
Solid powder |
Color/Form |
Crystals from acetonitrile White to off-white crystalline powde |
melting_point |
156 °C |
物理的記述 |
Solid |
ピクトグラム |
Irritant; Environmental Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
35.4 [ug/mL] (The mean of the results at pH 7.4) Freely soluble in ethanol and methanol, and slightly soluble in acetone and isopropanol and very slightly soluble in water. In water, 82.3 mg/L at 25 °C /Estimated/ 0.5 mg/mL |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Esomeprazole Esomeprazole Magnesium Esomeprazole Potassium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Strontium Anhydrous Nexium Strontium, Esomeprazole |
蒸気圧 |
9.2X10-13 mm Hg at 25 °C /Estimated/ |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。